molecular formula C10H16 B1677589 Myrcene CAS No. 123-35-3

Myrcene

Cat. No. B1677589
CAS RN: 123-35-3
M. Wt: 136.23 g/mol
InChI Key: UAHWPYUMFXYFJY-UHFFFAOYSA-N
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Description

Myrcene, also known as β-myrcene, is a monoterpene and a significant organic compound. It is a major constituent in many plant species, including hops and cannabis . It is produced mainly semi-synthetically from Myrcia, from which it gets its name . It is a popular flavoring and aroma agent used in the manufacture of food and beverages . It is also used in consumer products, such as cosmetics, soaps, and detergents .


Synthesis Analysis

Myrcene is often produced commercially by the pyrolysis (400 °C) of β-pinene, which is obtained from turpentine . It can also be synthesized through the reaction of ethyl acetoacetate with isoprene bromide and geranyl bromide to give β-keto esters that can then be converted into myrcene through a Wittig reaction . Recent studies have also shown the potential of engineering microbial platforms like Saccharomyces cerevisiae and Escherichia coli for effective production of myrcene .


Molecular Structure Analysis

Myrcene’s chemical structure includes a cyclohexene ring and an isoprene unit, contributing to its unique aromatic and chemical characteristics . The optimized structure of β-myrcene was determined using Density Functional Theory (DFT) calculation .


Chemical Reactions Analysis

The photo-oxidation of myrcene has been investigated at atmospheric conditions. The chemical structure of myrcene consists of one moiety that is a conjugated π system (similar to isoprene) and another moiety that is a triple-substituted olefinic unit (similar to 2-methyl-2-butene) .


Physical And Chemical Properties Analysis

Myrcene is a pale yellow liquid with a clove-like, earthy aroma . It is insoluble in water but readily soluble in ethanol and other common organic solvents . At room temperature, it remains in a liquid state. Its boiling point is approximately 166-168°C, and it has a molecular weight of about 136.24 g/mol .

Scientific Research Applications

Anticancer Activity

Scientific Field: Oncology

Methods of Application: The biological efficacy of myrcene was studied in human cell lines (HeLa, SH-SY5Y, and HDFa) through cytotoxicity, cell proliferation, cell migration, and morphology assays .

Results

Myrcene showed potential biological activity, especially in HeLa cells. In this cell line, it led to an arrest of proliferation, a decrease in motility, and morphological changes with loss of sphericity and thickness, and DNA damage .

Anti-inflammatory Activity

Scientific Field: Immunology

Application Summary

Myrcene has been found to have potent anti-inflammatory activity. It has been studied for its role in mitigating colon inflammation .

Methods of Application: The role of β-myrcene on colon inflammation was investigated using 2% DSS colitis and TNF-α challenged HT-29 adenocarcinoma cells as in vivo and in vitro models .

Results: The administration of β-myrcene in dextran sodium sulfate (DSS)-treated mice restored colon length, decreased disease activity index (DAI), myeloperoxidase (MPO) enzyme activity, and suppressed proinflammatory mediators .

Antibiotic Activity

Scientific Field: Microbiology

Methods of Application: The antimicrobial activity of myrcene is typically studied through in vitro assays involving various bacterial strains .

Results: Myrcene has been found to inhibit the growth of certain types of bacteria and fungi .

Analgesic Activity

Scientific Field: Pharmacology

Application Summary

Myrcene has been highlighted for its potential as an analgesic. It has been found to block the production of certain substances in the body that may lead to inflammation and pain .

Methods of Application: The analgesic effects of myrcene are typically studied through in vivo assays involving animal models .

Results: Myrcene has been found to offer significant pain relief benefits .

Anti-mutagenic Activity

Scientific Field: Genetics

Methods of Application: The anti-mutagenic effects of myrcene are typically studied through in vitro assays involving various cell lines .

Results: Myrcene has been found to reduce UV- and 4NQO-induced mutations .

Treatment of Inflammatory Diseases

Scientific Field: Medicine

Application Summary

Myrcene has been explored for its potential in treating inflammatory diseases. It has been found to suppress proinflammatory mediators and pathways, which could be beneficial in treating diseases linked to inflammation .

Methods of Application: The role of myrcene in treating inflammatory diseases is typically studied through in vivo models involving animal subjects .

Results: Myrcene has been found to restore colon length, decrease disease activity index (DAI), myeloperoxidase (MPO) enzyme activity, and suppress proinflammatory mediators in DSS-treated mice .

Safety And Hazards

Myrcene is classified as highly flammable. It is harmful if swallowed, fatal in contact with skin, and toxic if inhaled. It causes skin irritation and serious eye irritation. It is suspected of causing cancer and damaging fertility or the unborn child .

properties

IUPAC Name

7-methyl-3-methylideneocta-1,6-diene
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InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3
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InChI Key

UAHWPYUMFXYFJY-UHFFFAOYSA-N
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Canonical SMILES

CC(=CCCC(=C)C=C)C
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Molecular Formula

C10H16
Record name MYRCENE, [LIQUID]
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Related CAS

29463-45-4
Record name Polymyrcene
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DSSTOX Substance ID

DTXSID6025692
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Molecular Weight

136.23 g/mol
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Physical Description

Myrcene, [liquid] appears as a yellow oily liquid with a pleasant odor. Flash point below 200 °F. Insoluble in water and less dense than water., Liquid, Yellow liquid with a pleasant odor; [Hawley], Colourless or very pale straw-coloured mobile liquid; sweet balsamic aroma
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Boiling Point

332.6 °F at 760 mmHg (USCG, 1999), 167 °C, 166.00 to 167.00 °C. @ 760.00 mm Hg
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Flash Point

103 °F (USCG, 1999)
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Solubility

Soluble in alcohol, chloroform, ether, glacial acetic acid, Soluble in ethanol and benzene, Soluble in oxygenated and chlorinated solvents., In water, 5.60 mg/L at 25 °C, In water, 4.09 mg/L at 25 °C, 0.0056 mg/mL at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol)
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Density

0.794 at 20 °C/4 °C, Density: 0.7959 at 25 °C/25 °C; max absorption (isooctane): 224.5 nm /alpha-Myrcene/, 0.789-0.793
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Vapor Pressure

4.61 mmHg (USCG, 1999), 2.01 [mmHg], 2.09 mm Hg at 25 °C
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Product Name

Myrcene

Color/Form

Yellow, oily liquid

CAS RN

123-35-3
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Melting Point

< -10 °C
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Synthesis routes and methods

Procedure details

The mixture of geranyl chloride and neryl chloride can be obtained by hydrochlorination of myrcene in the presence of one mole of anhydrous hydrogen chloride per mole of myrcene under the conditions described above for the preparation of 1,7-dichloro-3,7-dimethyl-octene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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